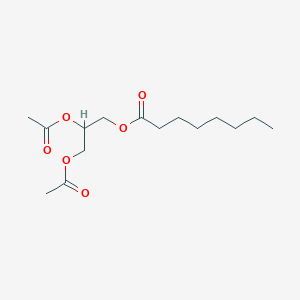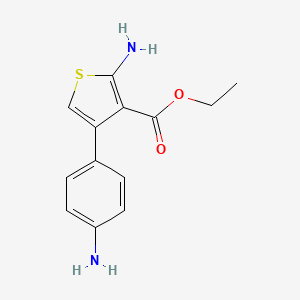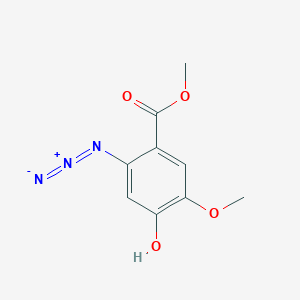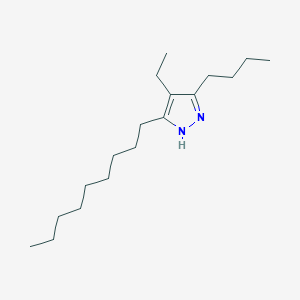![molecular formula C16H15NSe B14187728 2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate CAS No. 919488-40-7](/img/structure/B14187728.png)
2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a selenocyanate group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate typically involves the following steps:
-
Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide
Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethanol and hydrobromic acid.
Conditions: Refluxing the mixture in the presence of a catalyst such as sulfuric acid.
-
Formation of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate
Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide and potassium selenocyanate.
Conditions: The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer properties due to the unique biological activity of selenium-containing compounds.
Mecanismo De Acción
The mechanism of action of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance.
Comparación Con Compuestos Similares
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can be compared with other similar compounds such as:
4’-Methyl[1,1’-biphenyl]-4-yl ethyl selenol: Similar structure but with a selenol group instead of a selenocyanate group.
4’-Methyl[1,1’-biphenyl]-4-yl ethyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.
4’-Methyl[1,1’-biphenyl]-4-yl ethyl isocyanate: Contains an isocyanate group instead of a selenocyanate group.
The uniqueness of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate lies in the presence of the selenocyanate group, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs.
Propiedades
Número CAS |
919488-40-7 |
|---|---|
Fórmula molecular |
C16H15NSe |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)phenyl]ethyl selenocyanate |
InChI |
InChI=1S/C16H15NSe/c1-13-2-6-15(7-3-13)16-8-4-14(5-9-16)10-11-18-12-17/h2-9H,10-11H2,1H3 |
Clave InChI |
KSDKGGAZBWFCEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)

![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)


amino}ethan-1-ol](/img/structure/B14187736.png)
